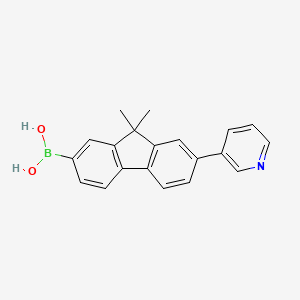
9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound features a fluorene backbone with a pyridyl substituent and a boronic acid functional group, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid typically involves the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through Friedel-Crafts alkylation or other aromatic substitution reactions.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Boronic Acid Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-throughput reactors, specialized catalysts, and continuous flow processes to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the pyridyl group or other functional groups present in the molecule.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound.
Aplicaciones Científicas De Investigación
9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Biology: The compound can be used in the development of fluorescent probes or sensors due to its fluorene backbone.
Medicine: It may serve as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved in other applications would vary based on the context.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dimethyl-9H-fluorene-2-boronic Acid: Lacks the pyridyl group, making it less versatile in certain reactions.
7-(3-Pyridyl)-9H-fluorene-2-boronic Acid: Lacks the dimethyl groups, which may affect its reactivity and stability.
9,9-Dimethyl-7-(4-pyridyl)-9H-fluorene-2-boronic Acid: Similar structure but with the pyridyl group in a different position, which can influence its chemical properties.
Uniqueness
9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid is unique due to the combination of its fluorene backbone, pyridyl substituent, and boronic acid functional group. This combination provides a balance of stability, reactivity, and versatility, making it a valuable compound in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C20H18BNO2 |
|---|---|
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
(9,9-dimethyl-7-pyridin-3-ylfluoren-2-yl)boronic acid |
InChI |
InChI=1S/C20H18BNO2/c1-20(2)18-10-13(14-4-3-9-22-12-14)5-7-16(18)17-8-6-15(21(23)24)11-19(17)20/h3-12,23-24H,1-2H3 |
Clave InChI |
ISFIZBGNEHUOJI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)C4=CN=CC=C4)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



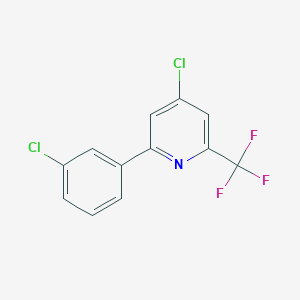
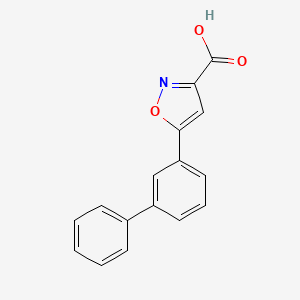

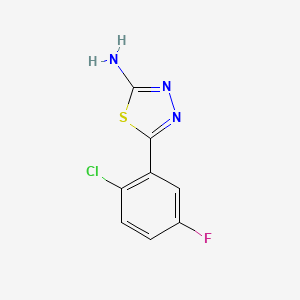

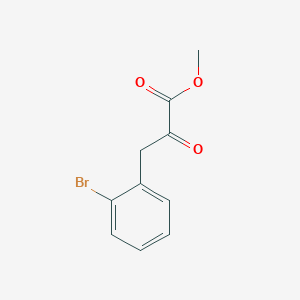
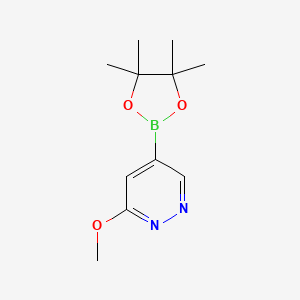
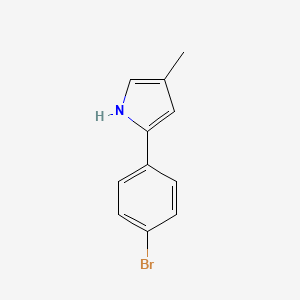
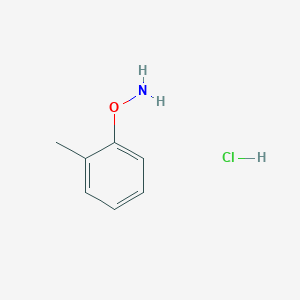
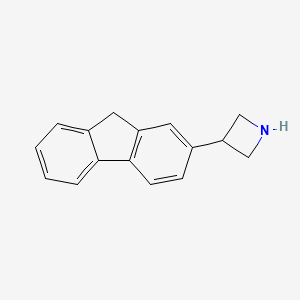
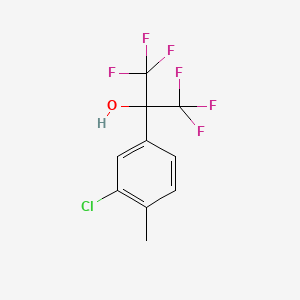
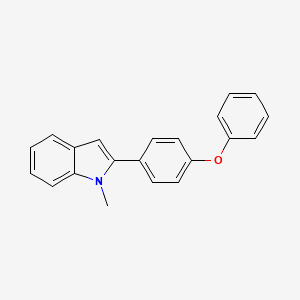
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
